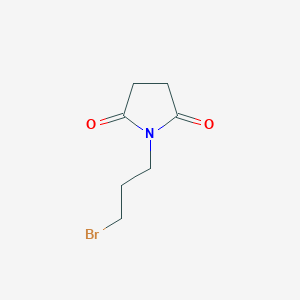

1-(3-Bromopropyl)pyrrolidine-2,5-dione

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

1-(3-bromopropyl)pyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrNO2/c8-4-1-5-9-6(10)2-3-7(9)11/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDEMSAFAQFOSCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50553859 | |

| Record name | 1-(3-Bromopropyl)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50553859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88661-56-7 | |

| Record name | 1-(3-Bromopropyl)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50553859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(3-Bromopropyl)pyrrolidine-2,5-dione

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 1-(3-Bromopropyl)pyrrolidine-2,5-dione, a valuable building block for researchers, scientists, and professionals in drug development.

Core Chemical Properties

This compound, also known as N-(3-Bromopropyl)succinimide, is a bifunctional molecule featuring a reactive alkyl bromide and a succinimide ring. This combination of functionalities makes it a versatile reagent in organic synthesis, particularly for the introduction of a propyl-succinimide linker into various molecular scaffolds.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 88661-56-7 | [1] |

| Molecular Formula | C₇H₁₀BrNO₂ | [1] |

| Molecular Weight | 220.06 g/mol | [1] |

| Appearance | Off-white to light yellow solid | Chemical Supplier Data |

| Melting Point | 52 °C | Chemical Supplier Data |

| Boiling Point | 341.8 ± 25.0 °C (Predicted) | Chemical Supplier Data |

| Density | 1.571 ± 0.06 g/cm³ (Predicted) | Chemical Supplier Data |

| Solubility | No quantitative data available. Generally soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. | General Chemical Knowledge |

| Storage | Inert atmosphere, store in freezer under -20°C | Chemical Supplier Data |

Synthesis and Experimental Protocols

Proposed Synthesis Workflow

The logical workflow for the synthesis of this compound can be visualized as follows:

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established methods for N-alkylation of imides.

Materials:

-

Succinimide

-

1,3-Dibromopropane (in excess)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add succinimide and anhydrous potassium carbonate in a suitable molar ratio (e.g., 1:1.5).

-

Solvent and Reagent Addition: Add anhydrous DMF to the flask to dissolve the reactants. Subsequently, add an excess of 1,3-dibromopropane (e.g., 3-5 equivalents) to the reaction mixture.

-

Reaction: Heat the mixture with stirring to a temperature of 60-80 °C and maintain for several hours (monitoring by TLC is recommended to determine reaction completion).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water and ethyl acetate.

-

Extraction: Shake the separatory funnel vigorously and allow the layers to separate. Collect the organic layer. Extract the aqueous layer two more times with ethyl acetate.

-

Washing: Combine the organic extracts and wash sequentially with deionized water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Spectroscopic Data

While a complete set of spectra for this compound is not available, the following provides expected spectral characteristics based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the succinimide ring protons and the propyl chain protons. The succinimide protons would appear as a singlet. The propyl chain would exhibit three distinct multiplets: a triplet for the methylene group attached to the nitrogen, a multiplet for the central methylene group, and a triplet for the methylene group attached to the bromine atom.

-

¹³C NMR: A ¹³C NMR spectrum is available on PubChem[1]. The spectrum would show characteristic peaks for the carbonyl carbons of the succinimide ring, the methylene carbons of the succinimide ring, and the three distinct methylene carbons of the bromopropyl chain.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show strong characteristic absorption bands for the carbonyl groups of the succinimide ring, typically in the region of 1700-1770 cm⁻¹. C-N stretching and C-H stretching vibrations would also be present.

Mass Spectrometry

The mass spectrum would show the molecular ion peak (M⁺) and/or the protonated molecular ion peak ([M+H]⁺). Characteristic fragmentation patterns would likely involve the loss of the bromine atom and cleavage of the propyl chain.

Reactivity and Applications in Drug Development

The chemical reactivity of this compound is dominated by the two functional groups: the succinimide ring and the terminal alkyl bromide.

Reactivity of the Alkyl Bromide

The primary reaction pathway involves the alkyl bromide, which is a good leaving group, making the terminal carbon atom susceptible to nucleophilic substitution. This allows for the covalent attachment of the propyl-succinimide moiety to a wide range of nucleophiles, including amines, thiols, and alcohols.

Caption: General reactivity of this compound with nucleophiles.

Reactivity of the Succinimide Ring

The succinimide ring is generally stable but can undergo ring-opening reactions under strong basic or acidic conditions, or with potent nucleophiles. This property can be exploited in certain synthetic strategies.

Applications in Drug Development

The pyrrolidine-2,5-dione (succinimide) scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. This compound serves as a valuable linker for tethering this scaffold to other molecules of interest, such as pharmacophores or targeting ligands. This approach is utilized in the development of:

-

Bifunctional molecules: For targeted protein degradation (PROTACs) or as chemical probes.

-

Linkers for drug conjugates: Connecting an active drug molecule to a carrier or a targeting moiety.

-

Scaffolds for library synthesis: The reactive handle allows for the rapid generation of diverse compound libraries for screening.

While specific examples of drugs developed directly from this compound are not prominent in the literature, its utility as a synthetic intermediate in the broader context of drug discovery is significant. The ability to introduce a flexible three-carbon chain with a terminal succinimide group provides medicinal chemists with a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds.

References

An In-Depth Technical Guide to 1-(3-Bromopropyl)pyrrolidine-2,5-dione (CAS: 88661-56-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3-Bromopropyl)pyrrolidine-2,5-dione, a bifunctional chemical compound of significant interest in organic synthesis and pharmaceutical sciences. Also known as N-(3-bromopropyl)succinimide, this reagent serves as a valuable building block and chemical linker. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, explores its reactivity and diverse applications, and discusses its relevance in the field of drug discovery. The information is curated to support researchers and professionals in leveraging this compound for their scientific endeavors.

Chemical and Physical Properties

This compound is a stable, solid organic compound. Its key physical and chemical properties are summarized in the table below, providing essential data for its handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 88661-56-7 | [1][2] |

| Molecular Formula | C₇H₁₀BrNO₂ | [3][4] |

| Molecular Weight | 220.066 g/mol | [3][4] |

| Appearance | Solid | - |

| Purity | Typically ≥95% | [4] |

| Density | 1.6 ± 0.1 g/cm³ | [5] |

| Boiling Point | 341.8 ± 25.0 °C at 760 mmHg | [5] |

| Flash Point | 160.5 ± 23.2 °C | [5] |

| Storage Temperature | 2-8 °C | [4] |

| SMILES | O=C1CC(=O)N1CCCBr | [2] |

Synthesis

This compound can be synthesized via a nucleophilic substitution reaction between succinimide and an excess of 1,3-dibromopropane. To facilitate the reaction, the succinimide is typically deprotonated with a base to form the more nucleophilic succinimidyl anion.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a similar synthesis of N-(3-bromopropyl)phthalimide.

Materials:

-

Succinimide

-

Potassium carbonate (K₂CO₃) or Potassium hydroxide (KOH)

-

1,3-dibromopropane

-

Acetone or Dimethylformamide (DMF)

-

Dichloromethane

-

Hexane

-

Silica gel

Procedure:

-

In a round-bottom flask, dissolve succinimide in acetone or DMF.

-

Add an equimolar amount of potassium carbonate or potassium hydroxide to the solution and stir at room temperature for 1 hour to form the potassium salt of succinimide.

-

To the resulting suspension, add a significant excess (e.g., 3-5 equivalents) of 1,3-dibromopropane.

-

Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

The crude product, which will contain unreacted 1,3-dibromopropane, can be purified by column chromatography on silica gel using a mixture of hexane and dichloromethane as the eluent.

-

Combine the fractions containing the desired product and evaporate the solvent to yield this compound as a solid.

Reactivity and Applications

The chemical structure of this compound features two key reactive sites: the electrophilic carbon attached to the bromine atom and the succinimide ring. This dual reactivity makes it a versatile reagent in organic synthesis and bioconjugation.

As an Alkylating Agent

The terminal bromopropyl group is a potent alkylating agent, susceptible to nucleophilic attack by a variety of nucleophiles, including amines, thiols, and carbanions. This reactivity allows for the introduction of a succinimide-protected propyl linker into various molecules.

In Bioconjugation and Drug Delivery

The succinimide moiety is a well-established functional group in bioconjugation chemistry. While the related maleimide group is more commonly used for reaction with thiols, the succinimide ring itself can be part of a larger linker structure. This compound can be used to connect a payload molecule (e.g., a drug) to a targeting moiety (e.g., an antibody or peptide). The bromo-end can react with a nucleophilic group on a drug molecule, and the succinimide end can be further functionalized or serve as a stable part of the linker.

Experimental Protocol: Alkylation of a Thiol with this compound

This is a general protocol for the S-alkylation of a thiol.

Materials:

-

A thiol-containing compound (e.g., thiophenol)

-

This compound

-

A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)

-

A suitable solvent (e.g., acetonitrile or DMF)

Procedure:

-

Dissolve the thiol-containing compound in the chosen solvent in a reaction flask.

-

Add 1.1 equivalents of the non-nucleophilic base to the solution and stir for 15-30 minutes at room temperature to generate the thiolate anion.

-

Add 1.0 equivalent of this compound to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC.

-

Upon completion, the reaction mixture can be worked up by partitioning between an organic solvent (e.g., ethyl acetate) and water.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product can be purified by flash column chromatography or recrystallization.

References

- 1. prepchem.com [prepchem.com]

- 2. CN102329260A - Process for producing N-bromosuccinimide - Google Patents [patents.google.com]

- 3. CN106432037A - Pollution-free preparation method of N-bromosuccinimide - Google Patents [patents.google.com]

- 4. N-Bromosuccinimide synthesis - chemicalbook [chemicalbook.com]

- 5. lookchem.com [lookchem.com]

1-(3-Bromopropyl)pyrrolidine-2,5-dione molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(3-Bromopropyl)pyrrolidine-2,5-dione, also known as N-(3-Bromopropyl)succinimide. This bifunctional reagent is of significant interest in medicinal chemistry and materials science, primarily serving as a versatile linker and building block for the synthesis of more complex molecules. Its structure incorporates a reactive alkyl bromide for nucleophilic substitution and a stable succinimide ring, enabling the introduction of a protected nitrogen-containing heterocycle into a target scaffold.

Core Molecular Data

The fundamental molecular and physical properties of this compound are summarized below. These data are critical for reaction planning, characterization, and computational modeling.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀BrNO₂ | [1] |

| Molecular Weight | 220.06 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| CAS Number | 88661-56-7 | [1] |

| Density | 1.6 ± 0.1 g/cm³ | [2][3] |

| Boiling Point | 341.8 ± 25.0 °C at 760 mmHg | [3] |

| Flash Point | 160.5 ± 23.2 °C | [3] |

| Canonical SMILES | C1CC(=O)N(C1=O)CCCBr | [1] |

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the N-alkylation of succinimide with 1,3-dibromopropane[3]. While specific, detailed protocols for this exact transformation are not extensively published, a representative procedure can be constructed based on analogous reactions, such as the synthesis of N-(3-bromopropyl)phthalimide[4]. The following protocol outlines a standard laboratory-scale synthesis.

Objective: To synthesize this compound via nucleophilic substitution.

Materials:

-

Succinimide (1.0 eq)

-

1,3-Dibromopropane (excess, e.g., 3.0 eq)[4]

-

Potassium Carbonate (K₂CO₃) or similar base (e.g., 1.5 eq)

-

Dimethylformamide (DMF) or Acetone (Anhydrous)

-

Dichloromethane (DCM)

-

Hexane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and heat source

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography (silica gel)

Experimental Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add succinimide (1.0 eq) and potassium carbonate (1.5 eq). Add anhydrous DMF to dissolve the reagents.

-

Addition of Alkylating Agent: To the stirring suspension, add 1,3-dibromopropane (3.0 eq) dropwise at room temperature. Using an excess of the dibromoalkane is crucial to minimize the formation of the bis-succinimide byproduct.

-

Reaction: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the succinimide starting material.

-

Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract with dichloromethane (3 x volumes).

-

Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The excess 1,3-dibromopropane can be removed at this stage.

-

Purification: The crude product is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield this compound as a pure solid.

Synthetic Pathway Visualization

The synthesis of this compound is a standard N-alkylation reaction. The logical workflow, illustrating the transformation of reactants into the final product, is depicted below. This reaction exemplifies the use of a base to deprotonate the succinimide, forming a nucleophilic imide anion that subsequently attacks the electrophilic carbon of 1,3-dibromopropane.

Caption: Synthetic workflow for this compound.

Applications in Drug Development and Research

The pyrrolidine-2,5-dione (succinimide) moiety is a recognized scaffold in medicinal chemistry, appearing in compounds with anticonvulsant properties[5]. The primary utility of this compound is as a heterobifunctional linker.

-

Linker Chemistry: The terminal bromide allows for covalent attachment to nucleophiles (e.g., thiols, amines, phenols), while the succinimide ring can be carried through subsequent synthetic steps or itself be a target for ring-opening reactions, for example, with hydroxylamine to generate hydroxamic acids[6]. This makes the molecule an ideal tool for creating PROTACs (PROteolysis TArgeting Chimeras), antibody-drug conjugates (ADCs), and other targeted therapeutic agents where spacing between two active moieties is critical.

-

Scaffold Functionalization: It provides a straightforward method for introducing a 3-carbon chain terminating in a succinimide group, which can influence solubility, cell permeability, and pharmacokinetic properties of a parent molecule.

References

- 1. This compound | C7H10BrNO2 | CID 13988516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(3-Bromopropyl)-2,5-pyrrolidinedione Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]

- 3. 1-(3-Bromopropyl)-2,5-pyrrolidinedione | CAS#:88661-56-7 | Chemsrc [chemsrc.com]

- 4. prepchem.com [prepchem.com]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of 1-(3-Bromopropyl)pyrrolidine-2,5-dione from Succinimide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 1-(3-bromopropyl)pyrrolidine-2,5-dione, a valuable building block in medicinal chemistry and drug development. The synthesis involves the N-alkylation of succinimide with 1,3-dibromopropane. This document outlines the reaction pathway, provides a detailed experimental protocol, and presents relevant data in a structured format.

Introduction

This compound, also known as N-(3-bromopropyl)succinimide, is a key intermediate in the synthesis of a variety of biologically active molecules. The presence of the reactive bromopropyl group allows for further functionalization, making it a versatile scaffold for the introduction of the succinimide moiety into larger molecules. The succinimide ring itself is a structural feature in several anticonvulsant drugs.

The synthesis described herein is an N-alkylation reaction, a fundamental transformation in organic chemistry. This reaction proceeds via the nucleophilic attack of the deprotonated succinimide on 1,3-dibromopropane.

Reaction Scheme and Mechanism

The overall reaction is as follows:

Figure 1: Overall reaction for the synthesis of this compound.

The reaction is typically carried out by first deprotonating succinimide with a suitable base to form the succinimidyl anion. This anion then acts as a nucleophile, attacking one of the electrophilic carbon atoms of 1,3-dibromopropane in an SN2 reaction, displacing a bromide ion.

Experimental Protocol

This protocol is based on analogous procedures for the N-alkylation of imides.[1][2][3]

3.1. Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Purity |

| Succinimide | 99.08 | ≥98% |

| 1,3-Dibromopropane | 201.89 | ≥99% |

| Potassium Carbonate (K₂CO₃) | 138.21 | ≥99%, anhydrous |

| Acetone | 58.08 | ACS grade, anhydrous |

| Dichloromethane | 84.93 | ACS grade |

| Hexane | 86.18 | ACS grade |

| Silica Gel | - | 60 Å, 230-400 mesh |

3.2. Equipment

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Apparatus for filtration (e.g., Büchner funnel)

-

Rotary evaporator

-

Chromatography column

3.3. Procedure

Figure 2: Workflow for the synthesis of this compound.

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add succinimide (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.

-

Initial Stirring: Stir the suspension at room temperature for 15-20 minutes under an inert atmosphere.

-

Addition of Alkylating Agent: Add 1,3-dibromopropane (1.2 eq) to the stirred suspension.

-

Reflux: Heat the reaction mixture to reflux (the boiling point of acetone is 56 °C) and maintain for approximately 15 hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the succinimide spot.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the solid potassium carbonate and potassium bromide byproduct and wash the solid with a small amount of acetone.

-

Concentration: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a mixture of hexane and dichloromethane, to afford the pure this compound.

Quantitative Data

| Parameter | Value | Reference |

| Reactants | ||

| Succinimide | 1.0 equivalent | - |

| 1,3-Dibromopropane | 1.2 equivalents | - |

| Potassium Carbonate | 1.5 equivalents | [4] |

| Reaction Conditions | ||

| Solvent | Acetone | [4] |

| Temperature | Reflux (~56 °C) | [4] |

| Time | ~15 hours | [4] |

| Product Information | ||

| Molecular Formula | C₇H₁₀BrNO₂ | [5] |

| Molecular Weight | 220.06 g/mol | [5] |

| Appearance | Expected to be a solid | - |

| Expected Yield | Moderate to Good | [1][2] |

Safety Considerations

-

1,3-Dibromopropane: Is a lachrymator and should be handled in a well-ventilated fume hood. It is harmful if swallowed or inhaled and causes skin irritation.

-

Acetone: Is a flammable liquid.

-

Dichloromethane: Is a volatile and potentially carcinogenic solvent.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The synthesis of this compound from succinimide and 1,3-dibromopropane is a straightforward N-alkylation reaction. The use of potassium carbonate as a base and acetone as a solvent provides a convenient and effective method for this transformation. This versatile intermediate can be readily purified by column chromatography and serves as a valuable building block for the development of novel pharmaceutical compounds. Further optimization of reaction conditions, such as screening different bases and solvents, may lead to improved yields and reaction times.

References

- 1. Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-(3-BROMOPROPYL)PHTHALIMIDE | 5460-29-7 [chemicalbook.com]

- 3. prepchem.com [prepchem.com]

- 4. sciencemadness.org [sciencemadness.org]

- 5. This compound | C7H10BrNO2 | CID 13988516 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic and Synthetic Overview of 1-(3-Bromopropyl)pyrrolidine-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Despite a comprehensive search of scientific databases and literature, specific experimental spectroscopic data (NMR and IR) for 1-(3-Bromopropyl)pyrrolidine-2,5-dione were not publicly available. The data presented in this guide is representative and predicted based on the chemical structure and known spectroscopic characteristics of similar N-substituted succinimide compounds. The experimental protocols provided are generalized for this class of molecules.

Introduction

This compound is a bifunctional organic molecule belonging to the N-substituted succinimide family. This class of compounds is of significant interest in medicinal chemistry and drug development due to their diverse biological activities, which can include anticonvulsant, antibacterial, and anticancer properties. The presence of a reactive bromopropyl group makes this compound a valuable intermediate for further chemical modifications, such as the introduction of various functional groups through nucleophilic substitution, enabling the synthesis of a wide array of derivatives for biological screening.

This technical guide provides a summary of the predicted spectroscopic data for this compound, along with generalized experimental protocols for its synthesis and characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with data from analogous compounds.

Predicted ¹H NMR Data

Solvent: Chloroform-d (CDCl₃) Reference: Tetramethylsilane (TMS) at 0.00 ppm

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.65 | Triplet (t) | 2H | N-CH₂ -CH₂-CH₂-Br |

| ~3.40 | Triplet (t) | 2H | N-CH₂-CH₂-CH₂ -Br |

| ~2.75 | Singlet (s) | 4H | -CO-CH₂ -CH₂ -CO- |

| ~2.20 | Quintet (quin) | 2H | N-CH₂-CH₂ -CH₂-Br |

Predicted ¹³C NMR Data

Solvent: Chloroform-d (CDCl₃) Reference: CDCl₃ at 77.16 ppm

| Chemical Shift (δ, ppm) | Assignment |

| ~177.0 | C =O |

| ~38.0 | N-CH₂ -CH₂-CH₂-Br |

| ~30.0 | N-CH₂-CH₂ -CH₂-Br |

| ~29.0 | N-CH₂-CH₂-CH₂ -Br |

| ~28.0 | -CO-CH₂ -CH₂ -CO- |

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960-2850 | Medium | C-H stretch (aliphatic) |

| ~1770 | Strong | C=O stretch (symmetric, imide) |

| ~1700 | Strong | C=O stretch (asymmetric, imide) |

| ~1430 | Medium | C-H bend (scissoring) |

| ~1380 | Medium | C-N stretch |

| ~650 | Medium-Strong | C-Br stretch |

Experimental Protocols

The following are generalized experimental protocols for the synthesis of N-substituted succinimides and their spectroscopic characterization.

Synthesis of this compound

This procedure is a general method for the N-alkylation of succinimide.

Materials:

-

Succinimide

-

1,3-Dibromopropane

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile as solvent

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of succinimide (1 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).

-

Stir the suspension at room temperature for 15 minutes.

-

Add 1,3-dibromopropane (1.2 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

NMR Spectroscopy

Instrumentation:

-

A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard if the solvent does not already contain it.

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

Acquire a ¹H NMR spectrum using standard parameters.

-

Acquire a ¹³C NMR spectrum with proton decoupling.

IR Spectroscopy

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:

-

For a solid sample, the Attenuated Total Reflectance (ATR) method is commonly used. Place a small amount of the solid sample directly on the ATR crystal.

-

Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

Data Acquisition:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Perform a background scan prior to the sample scan.

Workflow and Structural Diagrams

The following diagrams, generated using Graphviz, illustrate the molecular structure and a general experimental workflow for the synthesis and purification of N-substituted succinimides.

In-Depth Technical Guide: 1-(3-Bromopropyl)pyrrolidine-2,5-dione

This technical guide provides a comprehensive overview of 1-(3-Bromopropyl)pyrrolidine-2,5-dione, a valuable reagent in organic synthesis. The information is tailored for researchers, scientists, and professionals in drug development, offering detailed data on its chemical identity, properties, synthesis, and potential applications.

Chemical Identity and Nomenclature

The compound with the systematic name This compound is a derivative of succinimide, a five-membered lactam.[1] Its structure features a bromopropyl group attached to the nitrogen atom of the pyrrolidine-2,5-dione ring.

IUPAC Name: this compound[1]

Synonyms:

-

N-(3-Bromopropyl)succinimide

-

1-(3-Bromopropyl)-2,5-pyrrolidinedione

-

2,5-Pyrrolidinedione, 1-(3-bromopropyl)-

-

N-(3-Brom-propyl)-succinimid

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀BrNO₂ | PubChem[1] |

| Molecular Weight | 220.06 g/mol | PubChem[1] |

| Density | 1.6±0.1 g/cm³ | Chemsrc[2] |

| Boiling Point | 341.8±25.0 °C at 760 mmHg | Chemsrc[2] |

| Flash Point | 160.5±23.2 °C | Chemsrc[2] |

| CAS Number | 88661-56-7 | PubChem[1] |

Synthesis and Characterization

Representative Experimental Protocol: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound.

Materials:

-

Succinimide

-

Potassium carbonate (or another suitable base)

-

1,3-Dibromopropane

-

Dimethylformamide (DMF) or another suitable polar aprotic solvent

-

Dichloromethane (for extraction)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

-

To a solution of succinimide (1.0 equivalent) in DMF, add potassium carbonate (1.5 equivalents).

-

Stir the suspension at room temperature for 30 minutes.

-

Add 1,3-dibromopropane (3.0 equivalents) to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Characterization

The structure and purity of the synthesized this compound would be confirmed using standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic peaks for the protons of the bromopropyl chain and the succinimide ring.

-

¹³C NMR would show the corresponding signals for the carbon atoms in the molecule.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit strong absorption bands characteristic of the carbonyl groups (C=O) of the imide functionality.[4]

-

Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound.

Synthetic Workflow

The synthesis of this compound can be visualized as a straightforward N-alkylation reaction. The following diagram illustrates this experimental workflow.

Applications in Research and Drug Development

This compound serves as a versatile bifunctional molecule. The succinimide moiety can be a precursor to various heterocyclic structures, and the bromoalkyl chain provides a reactive site for nucleophilic substitution. This makes it a useful building block in the synthesis of more complex molecules with potential biological activity. The pyrrolidine-2,5-dione scaffold itself is found in a number of compounds with anticonvulsant properties. While specific applications of this exact molecule in drug development are not widely documented in publicly available literature, its structure suggests potential as an intermediate in the synthesis of novel therapeutic agents.

References

- 1. This compound | C7H10BrNO2 | CID 13988516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(3-Bromopropyl)-2,5-pyrrolidinedione | CAS#:88661-56-7 | Chemsrc [chemsrc.com]

- 3. prepchem.com [prepchem.com]

- 4. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of 1-(3-Bromopropyl)pyrrolidine-2,5-dione in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Bromopropyl)pyrrolidine-2,5-dione, also known as N-(3-bromopropyl)succinimide, is a bifunctional organic compound. It incorporates a polar succinimide ring and a reactive bromopropyl group. This structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds where it can be used to introduce a linker or a reactive handle for conjugation. Understanding its solubility in various organic solvents is crucial for its effective use in reaction setups, purification processes, and formulation development.

Predicted Solubility Profile

The solubility of a compound is primarily governed by the principle of "like dissolves like." The molecular structure of this compound features both a polar and a non-polar region, which dictates its solubility characteristics.

-

Polar Moiety: The pyrrolidine-2,5-dione (succinimide) ring contains two polar carbonyl groups and a nitrogen atom, making this part of the molecule polar and capable of acting as a hydrogen bond acceptor.

-

Non-polar Moiety: The bromopropyl chain is a non-polar, hydrophobic alkyl chain.

This dual nature suggests that the compound will be most soluble in polar aprotic solvents that can effectively solvate the dione ring. Its solubility in polar protic solvents might be moderate, while it is expected to be low in non-polar solvents.

The following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF) | High | The high polarity of DMF can effectively solvate the polar succinimide ring. |

| Dimethyl sulfoxide (DMSO) | High | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds. | |

| Acetonitrile (MeCN) | Moderate to High | Acetonitrile is a polar aprotic solvent that should effectively solvate the compound. | |

| Tetrahydrofuran (THF) | Moderate | THF has a moderate polarity and is a good solvent for many organic compounds. | |

| N-Methyl-2-pyrrolidone (NMP) | High | NMP is a highly polar solvent and is miscible with most organic solvents, making it a good candidate for dissolving this compound.[1][2] | |

| Polar Protic | Methanol | Moderate | The hydroxyl group of methanol can interact with the carbonyl groups, but the non-polar chain may limit high solubility. |

| Ethanol | Moderate | Similar to methanol, ethanol's polarity and hydrogen bonding capability should allow for moderate solubility. | |

| Non-polar | Hexane | Low | The high polarity of the succinimide ring is incompatible with the non-polar nature of hexane. |

| Toluene | Low to Moderate | Toluene has some aromatic character that might interact with the compound, but overall solubility is expected to be limited. | |

| Chlorinated | Dichloromethane (DCM) | Moderate | DCM is a versatile solvent with moderate polarity that can often dissolve compounds with both polar and non-polar features. |

| Chloroform | Moderate | Similar to DCM, chloroform is a good solvent for a wide range of organic molecules. |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method.[3][4] This method involves saturating a solvent with the solute and then measuring the concentration of the dissolved compound.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvent(s)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator

-

Temperature-controlled environment (e.g., incubator or water bath)

-

Centrifuge

-

Syringes and filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-MS, or UV-Vis spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Add a known volume of the selected organic solvent to the vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker within a temperature-controlled environment (e.g., 25°C). Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. Preliminary studies may be needed to determine the optimal equilibration time.[5]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to let the excess solid settle. Then, centrifuge the vials at a high speed to pellet the remaining solid.

-

Sampling: Carefully withdraw a sample from the supernatant, ensuring no solid particles are disturbed. Filter the sample through a chemical-resistant filter (e.g., PTFE) to remove any remaining microscopic particles.

-

Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

-

Calculation: Calculate the solubility from the measured concentration, taking into account the dilution factor. The results are typically expressed in units such as mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound using the shake-flask method.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Conclusion

While specific quantitative data for the solubility of this compound is not currently published, its molecular structure provides a strong basis for predicting its solubility behavior in various organic solvents. It is expected to be most soluble in polar aprotic solvents. For researchers and drug development professionals, the standardized shake-flask method provides a reliable and robust protocol for experimentally determining the precise solubility of this compound, which is essential for its application in synthesis and formulation.

References

An In-depth Technical Guide to the Purity and Characterization of 1-(3-Bromopropyl)pyrrolidine-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and characterization of 1-(3-Bromopropyl)pyrrolidine-2,5-dione, a key building block in synthetic organic chemistry and drug discovery. The information presented herein is intended to assist researchers in assessing the quality of this reagent and in developing robust analytical methods for its characterization.

Physicochemical Properties and Purity

This compound, also known as N-(3-Bromopropyl)succinimide, is a white to off-white solid. Its fundamental physicochemical properties are summarized in the table below. Commercially available batches of this compound typically exhibit a purity of 95% to 98%.[1] Potential impurities may arise from the starting materials, by-products of the synthesis, or degradation.

| Property | Value |

| CAS Number | 88661-56-7 |

| Molecular Formula | C₇H₁₀BrNO₂ |

| Molecular Weight | 220.06 g/mol [2] |

| Boiling Point | 341.8 ± 25.0 °C at 760 mmHg[1] |

| Density | 1.6 ± 0.1 g/cm³[1] |

| Appearance | Off-white to light yellow solid[3] |

| Storage | Inert atmosphere, store in freezer, under -20°C[3] |

Synthesis and Purification

A representative synthetic pathway to this compound involves the N-alkylation of succinimide with 1,3-dibromopropane. The following is a generalized experimental protocol based on standard procedures for the synthesis of N-substituted succinimides.

dot

Caption: A typical workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of succinimide (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base, for instance, potassium carbonate (1.5 eq).

-

Addition of Alkylating Agent: Add 1,3-dibromopropane (1.2 eq) to the reaction mixture.

-

Reaction Conditions: Stir the mixture at an elevated temperature (e.g., 60-80 °C) for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent like ethyl acetate.

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Experimental Protocol: Purification

The crude product is typically purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. The fractions containing the pure product are combined and concentrated to yield this compound as a solid.

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and purity assessment of this compound.

dot

Caption: A standard workflow for the analytical characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

Expected ¹H NMR Spectral Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.6 | Triplet | 2H | -N-CH₂ -CH₂-CH₂-Br |

| ~3.4 | Triplet | 2H | -N-CH₂-CH₂-CH₂ -Br |

| ~2.7 | Singlet | 4H | -CO-CH₂ -CH₂ -CO- |

| ~2.2 | Quintet | 2H | -N-CH₂-CH₂ -CH₂-Br |

Expected ¹³C NMR Spectral Data (in CDCl₃):

While a specific spectrum is not publicly available, a ¹³C NMR spectrum is referenced in PubChem for this compound.[2] Based on the structure and data for similar compounds, the expected chemical shifts are as follows:

| Chemical Shift (δ, ppm) | Assignment |

| ~177 | C =O |

| ~38 | -N-C H₂- |

| ~31 | -N-CH₂-C H₂- |

| ~29 | -C H₂-Br |

| ~28 | -CO-C H₂-C H₂-CO- |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.6 mL of deuterated chloroform (CDCl₃).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

Data Processing: Process the acquired data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the characteristic functional groups present in the molecule.

Expected FT-IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group |

| ~2950 | C-H stretching (aliphatic) |

| ~1770 and ~1700 | C=O stretching (imide, symmetric and asymmetric) |

| ~1400 | C-N stretching |

| ~650 | C-Br stretching |

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Expected Mass Spectral Data (Electron Ionization - EI):

| m/z | Interpretation |

| 220/222 | [M]⁺ and [M+2]⁺ molecular ion peaks (due to bromine isotopes) |

| 141 | [M - Br]⁺ |

| 99 | [Succinimide]⁺ |

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct insertion probe or through a GC-MS system.

-

Ionization: Use electron ionization (EI) as the ionization technique.

-

Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.

-

Data Analysis: Identify the molecular ion peak and characteristic fragment ions.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a standard method for determining the purity of this compound.

Experimental Protocol: RP-HPLC

The following is a general RP-HPLC method that can be optimized for this specific compound, based on methods for related N-alkylsuccinimides.

-

Chromatographic System: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B), both with 0.1% formic acid or trifluoroacetic acid.

-

Gradient Program: A suitable gradient could be, for example, starting with 95% A, ramping to 5% A over 20 minutes, holding for 5 minutes, and then returning to the initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 210 nm.

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.

-

Data Analysis: The purity of the sample is determined by calculating the peak area percentage of the main peak relative to the total peak area.

Conclusion

The purity and identity of this compound can be reliably established through a combination of chromatographic and spectroscopic techniques. This guide provides a framework of expected data and detailed experimental protocols to assist researchers in the quality control and characterization of this important synthetic intermediate. The methodologies described are based on established principles and can be adapted and optimized for specific laboratory instrumentation and requirements.

References

Commercial Availability and Synthetic Approaches for 1-(3-Bromopropyl)pyrrolidine-2,5-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Bromopropyl)pyrrolidine-2,5-dione is a key bifunctional linker molecule increasingly utilized in the field of chemical biology and drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of its commercial availability, synthetic methodologies, and applications, with a focus on its role in targeted protein degradation. Detailed experimental protocols, safety information, and visual representations of its synthesis and application workflows are presented to aid researchers in its effective utilization.

Introduction

This compound, also known as N-(3-bromopropyl)succinimide, is a chemical compound featuring a succinimide ring functionalized with a 3-bromopropyl group. This unique structure provides two key reactive sites: the nucleophilic nitrogen within the succinimide ring and the electrophilic carbon attached to the bromine atom. This bifunctionality makes it an ideal linker for covalently connecting two different molecules, a property that is extensively exploited in the synthesis of PROTACs.

PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. This compound serves as a versatile building block for the linker component of PROTACs, connecting the "warhead" (POI-binding ligand) to the "anchor" (E3 ligase-binding ligand).

Commercial Availability

This compound is readily available from a variety of chemical suppliers. Researchers can procure this compound in various purities and quantities to suit their specific research needs.

Table 1: Commercial Suppliers of this compound

| Supplier | Purity | Available Quantities |

| Shanghai Nianxing Industrial Co., Ltd. | ≥95% | Grams to kilograms |

| Shanghai Amole Biotechnology Co., Ltd. | ≥95% | 100mg, 1g, 250mg |

| BLDpharm | ≥97% | Grams to bulk quantities |

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of this compound is essential for its safe handling and effective use in experimental settings.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 88661-56-7 |

| Molecular Formula | C₇H₁₀BrNO₂ |

| Molecular Weight | 220.06 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 65 °C |

| Boiling Point | 341.8 °C at 760 mmHg |

| Density | 1.6 g/cm³ |

| Solubility | Soluble in organic solvents like DMF, DMSO |

Safety Information:

This compound is classified as harmful if swallowed or inhaled and causes skin and eye irritation.[1] It may also cause an allergic skin reaction.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound.[2] Work should be conducted in a well-ventilated fume hood.

Table 3: Hazard Statements and Precautionary Measures

| Hazard Statement | Precautionary Statement |

| H302: Harmful if swallowed | P264: Wash skin thoroughly after handling. |

| H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| H317: May cause an allergic skin reaction | P302+P352: IF ON SKIN: Wash with plenty of soap and water. |

| H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| H332: Harmful if inhaled | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the N-alkylation of succinimide with 1,3-dibromopropane. This reaction is typically carried out in the presence of a base to deprotonate the succinimide, rendering it nucleophilic.

Detailed Experimental Protocol

This protocol is adapted from a similar synthesis of N-(3-bromopropyl)phthalimide.[3]

Materials:

-

Succinimide

-

1,3-dibromopropane

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of succinimide (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

-

Stir the suspension at room temperature for 30 minutes.

-

Add 1,3-dibromopropane (3.0 eq) to the reaction mixture.

-

Heat the reaction to 80 °C and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a white solid.

Characterization:

The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Application in PROTAC Synthesis

This compound is a valuable linker precursor in the modular synthesis of PROTACs. The workflow typically involves the sequential attachment of the E3 ligase ligand and the POI-binding ligand to the bifunctional linker.

Detailed Experimental Protocol for PROTAC Synthesis

This generalized protocol illustrates the use of this compound in a two-step PROTAC synthesis.

Step 1: Synthesis of the Linker-E3 Ligase Conjugate

-

Dissolve the E3 ligase ligand (e.g., a thalidomide derivative with a free amine or hydroxyl group, 1.0 eq) in an appropriate anhydrous solvent (e.g., DMF).

-

Add a suitable base (e.g., DIPEA, 2.0 eq).

-

Add this compound (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature or elevated temperature until the starting material is consumed (monitor by LC-MS).

-

Work up the reaction by diluting with water and extracting with an organic solvent.

-

Purify the crude product by flash column chromatography to obtain the linker-E3 ligase conjugate.

Step 2: Synthesis of the Final PROTAC

-

Dissolve the POI-binding ligand (warhead) with a suitable nucleophilic handle (e.g., a phenol or amine, 1.0 eq) in an anhydrous solvent (e.g., DMF).

-

Add a base (e.g., Cs₂CO₃ or K₂CO₃, 2.0 eq).

-

Add the linker-E3 ligase conjugate from Step 1 (1.0 eq) to the reaction mixture.

-

Stir the reaction at an appropriate temperature until completion (monitor by LC-MS).

-

Perform an aqueous workup and extract the product with an organic solvent.

-

Purify the final PROTAC molecule by preparative HPLC to achieve high purity.

Characterization:

The final PROTAC should be thoroughly characterized by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and its purity assessed by HPLC.

Conclusion

This compound is a commercially accessible and synthetically versatile bifunctional linker that plays a crucial role in the development of PROTACs and other chemical biology tools. Its straightforward synthesis and modular reactivity make it an invaluable component for researchers in drug discovery and related fields. The detailed protocols and workflows provided in this guide are intended to facilitate its effective application in the laboratory. As the field of targeted protein degradation continues to expand, the utility of such well-defined linkers is expected to grow, enabling the development of novel therapeutics for a wide range of diseases.

References

The Ascendant Role of Pyrrolidine-2,5-dione Scaffolds in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine-2,5-dione, also known as the succinimide ring, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable versatility that has led to its incorporation into a wide array of therapeutic agents. This five-membered heterocyclic ring system's unique combination of features—including its ability to engage in various biological interactions, its synthetic tractability, and its favorable physicochemical properties—has made it a focal point for the development of novel drugs targeting a spectrum of diseases. This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of pyrrolidine-2,5-dione derivatives, with a focus on their applications in anticancer, anti-inflammatory, and antimicrobial therapies.

A Privileged Scaffold in Drug Discovery

The pyrrolidine-2,5-dione core is a recurring motif in numerous biologically active compounds, both natural and synthetic.[1] Its prevalence stems from its ability to serve as a versatile template for the spatial presentation of various pharmacophoric elements. The two carbonyl groups can act as hydrogen bond acceptors, while the nitrogen atom and the carbon backbone provide multiple points for substitution and functionalization, allowing for the fine-tuning of steric and electronic properties to optimize interactions with biological targets.[1]

This guide will delve into the key therapeutic areas where pyrrolidine-2,5-dione derivatives have shown significant promise, providing detailed experimental protocols for their synthesis and biological evaluation, along with a visual representation of the underlying molecular pathways.

Anticancer Applications: Targeting Cell Proliferation and Survival

Pyrrolidine-2,5-dione derivatives have demonstrated potent anticancer activity against a range of human cancer cell lines.[2][3] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth and survival.[2]

Data Presentation: Anticancer Activity

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 5i | MCF-7 (Breast) | 1.496 | [2] |

| 5l | MCF-7 (Breast) | 1.831 | [2] |

| Cisplatin (Control) | MCF-7 (Breast) | 3.653 | [2] |

| Pyrazoline-pyrrolidine-2,5-dione Hybrid S2 | MCF-7 (Breast) | 0.78 ± 0.01 | [4] |

| Pyrazoline-pyrrolidine-2,5-dione Hybrid S2 | HT-29 (Colon) | 0.92 ± 0.15 | [4] |

| 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivative (Oxadiazolethione) | A549 (Lung) | Reduces viability to 28.0% | [5] |

| 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivative (4-aminotriazolethione) | A549 (Lung) | Reduces viability to 29.6% | [5] |

Key Signaling Pathway: Bcl-2 Mediated Apoptosis

A significant mechanism by which many anticancer pyrrolidine-2,5-dione derivatives exert their effects is through the modulation of the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway. By inhibiting anti-apoptotic proteins like Bcl-2, these compounds can trigger the cascade of events leading to programmed cell death in cancer cells.

Experimental Protocols

A common and efficient method for the synthesis of N-substituted pyrrolidine-2,5-diones involves the reaction of an appropriate amine with succinic anhydride or a substituted succinic anhydride.

Materials:

-

Substituted aniline (1.0 eq)

-

Succinic anhydride (1.0 eq)

-

Glacial acetic acid (solvent)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Beaker

-

Buchner funnel and filter paper

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the substituted aniline (1.0 eq) and succinic anhydride (1.0 eq) in glacial acetic acid.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into a beaker containing ice-cold water with constant stirring.

-

The solid product that precipitates is collected by vacuum filtration using a Buchner funnel.

-

Wash the solid product with cold water to remove any remaining acetic acid.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure N-aryl-pyrrolidine-2,5-dione.

-

Dry the purified crystals and determine the melting point and characterize by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

-

Human cancer cell line (e.g., MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Pyrrolidine-2,5-dione test compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

DMSO (for formazan solubilization)

-

96-well microtiter plates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Seed the cancer cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium.

-

Incubate the plates for 24 hours in a CO₂ incubator to allow for cell attachment.

-

Prepare serial dilutions of the test compounds in the culture medium. The final concentration of DMSO should not exceed 0.5%.

-

After 24 hours, replace the medium with 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubate the plates for 48 or 72 hours at 37°C in a 5% CO₂ atmosphere.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plates for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) × 100

-

The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases, and the development of effective anti-inflammatory agents is a major focus of drug discovery. Pyrrolidine-2,5-dione derivatives have shown significant anti-inflammatory properties, primarily through the inhibition of key enzymes and signaling pathways involved in the inflammatory response.[6]

Data Presentation: Anti-inflammatory Activity

| Compound ID | Target | IC50 (µM) | Reference |

| 13e | COX-2 | 0.98 | [6] |

| Celecoxib (Control) | COX-2 | - | [6] |

| MAK01 | COX-1 | 314 | [7] |

| MAK01 | COX-2 | 130 | [7] |

| MAK01 | 5-LOX | 105 | [7] |

Key Signaling Pathways: NF-κB and MAPK

The anti-inflammatory effects of pyrrolidine-2,5-dione derivatives are often attributed to their ability to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways. These pathways play a crucial role in the production of pro-inflammatory mediators such as cytokines and prostaglandins.

Experimental Protocols

The Michael addition is a versatile reaction for the synthesis of 3-substituted pyrrolidine-2,5-diones, which often exhibit anti-inflammatory properties.[6]

Materials:

-

N-substituted maleimide (1.0 eq)

-

Ketone or other Michael donor (1.2 eq)

-

Organocatalyst (e.g., a self-assembled three-component system)[6]

-

Solvent (e.g., chloroform)

-

Round-bottom flask

-

Magnetic stirrer

-

Silica gel for column chromatography

-

Eluent (e.g., ethyl acetate/hexane mixture)

Procedure:

-

In a round-bottom flask, dissolve the N-substituted maleimide (1.0 eq) and the ketone (1.2 eq) in chloroform.

-

Add the organocatalyst to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 3-substituted pyrrolidine-2,5-dione.

-

Characterize the purified product by spectroscopic methods.

This assay determines the ability of a compound to inhibit the activity of COX enzymes, which are key targets for anti-inflammatory drugs.

Materials:

-

Ovine COX-1 and COX-2 enzymes

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme cofactor

-

Arachidonic acid (substrate)

-

Test compounds dissolved in DMSO

-

Reference inhibitors (e.g., celecoxib for COX-2)

-

Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)

-

Microplate reader

Procedure:

-

In a 96-well plate, add the reaction buffer, heme, and the respective COX enzyme (COX-1 or COX-2).

-

Add the test compound at various concentrations to the wells. Include a vehicle control (DMSO) and a reference inhibitor.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding arachidonic acid to each well.

-

Incubate the reaction mixture for a specific time (e.g., 2 minutes) at 37°C.

-

Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

-

Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Antimicrobial Activity: Combating Bacterial Infections

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action. Pyrrolidine-2,5-dione derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[8][9]

Data Presentation: Antimicrobial Activity

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| Compound 8 (azo derivative) | Staphylococcus aureus | 16-256 | [9] |

| Compound 5 (N-arylsuccinimide) | Staphylococcus aureus | 32-128 | [9] |

| Ciprofloxacin (Control) | - | 0.50–16 | [9] |

| Compound 6 | Escherichia coli | Lower than chloramphenicol | [8] |

| Compound 7 | Klebsiella pneumoniae | Lower than chloramphenicol | [8] |

| Compound 8 | Escherichia coli | Lower than chloramphenicol | [8] |

Potential Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of pyrrolidine-2,5-dione derivatives are still under investigation but are thought to involve the disruption of essential bacterial processes such as cell wall synthesis or protein synthesis.

Experimental Protocols

The synthesis of complex, fused pyrrolidine-2,5-dione structures can be achieved through multi-step reaction sequences, such as a [4+2] cycloaddition followed by condensation.[9]

Materials:

-

Anthracene

-

Maleic anhydride

-

Xylene

-

p-Hydroxyaniline

-

Aniline

-

Sodium nitrite

-

Hydrochloric acid

-

Sodium hydroxide

-

Reaction flasks, condensers, and other standard glassware

Procedure (Example for an Azo-Derivative):

-

Step 1: [4+2] Cycloaddition: Reflux a mixture of anthracene and maleic anhydride in xylene to form the Diels-Alder adduct.

-

Step 2: Imide Formation: Condense the adduct with p-hydroxyaniline to form the N-arylsuccinimide derivative.

-

Step 3: Diazotization: Prepare a diazonium salt of aniline by reacting it with sodium nitrite and hydrochloric acid at low temperature (0-5°C).

-

Step 4: Azo Coupling: Couple the diazonium salt with the N-arylsuccinimide derivative from Step 2 in a basic medium to yield the final azo-functionalized pyrrolidine-2,5-dione.

-

Purify the product by recrystallization or column chromatography and characterize it using spectroscopic techniques.

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Incubator (37°C)

-

Microplate reader (optional, for turbidity measurement)

Procedure:

-

Prepare serial two-fold dilutions of the test compounds in MHB in the wells of a 96-well plate.

-

Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 × 10⁵ CFU/mL in the wells.

-

Inoculate each well containing the diluted compound with the bacterial suspension.

-

Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

The Drug Discovery Workflow

The development of new pyrrolidine-2,5-dione-based drugs follows a structured workflow, from initial hit identification to preclinical and clinical development.

Conclusion

The pyrrolidine-2,5-dione scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its synthetic accessibility and the diverse range of biological activities exhibited by its derivatives underscore its importance in the quest for new and effective therapeutic agents. The information presented in this guide provides a solid foundation for researchers and drug development professionals to explore the vast potential of this remarkable heterocyclic system. Further exploration of structure-activity relationships, elucidation of detailed mechanisms of action, and the application of modern drug design strategies will undoubtedly lead to the development of novel pyrrolidine-2,5-dione-based drugs with improved efficacy and safety profiles for the treatment of a wide range of human diseases.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. Unveiling the research directions for pyrrolidine-based small molecules as versatile antidiabetic and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of some pyrrolidine‐2,5‐dione derivatives with biological activity against Gram‐negative bacteria: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application